![molecular formula C8H11NO B7766790 双环[2.2.1]庚-5-烯-2-甲酰胺 CAS No. 51757-85-8](/img/structure/B7766790.png)

双环[2.2.1]庚-5-烯-2-甲酰胺

描述

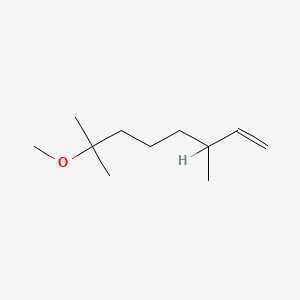

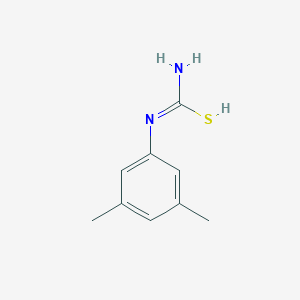

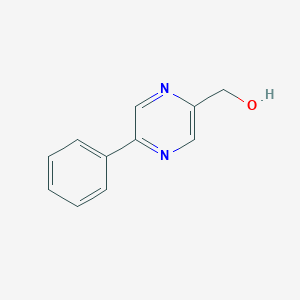

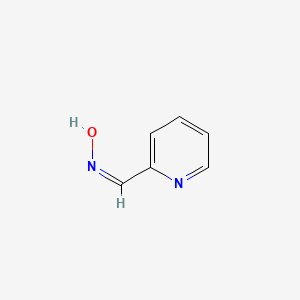

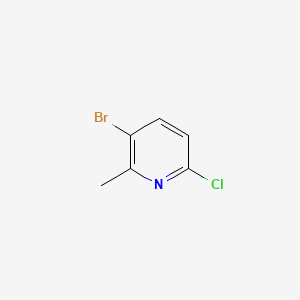

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a cyclic amide. It is a derivative of the bicyclo[2.2.1]hept-5-ene structure .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds related to “Bicyclo[2.2.1]hept-5-ene-2-carboxamide”. For instance, a procedure was developed for preparing acetylenic esters of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . More specific synthesis methods and reactions can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.1]hept-5-ene-2-carboxamide” is based on the bicyclo[2.2.1]hept-5-ene ring system . The structure of this compound has been confirmed by IR and 1H NMR spectroscopy . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide” and its derivatives can undergo various chemical reactions. For example, the reaction of Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides with aromatic amines has been studied . More specific chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

“Bicyclo[2.2.1]hept-5-ene-2-carboxamide” is a solid at room temperature . It has a molecular weight of 137.18 . More specific physical and chemical properties can be found in the referenced papers .科学研究应用

化学性质和绝对构型: Plettner 等人 (2005) 的研究探讨了双环[2.2.1]庚-2-酮及其衍生物的绝对构型。该研究对于理解这些化合物(包括双环[2.2.1]庚-5-烯-2-甲酰胺)的化学和物理性质至关重要 (Plettner 等人,2005)。

聚合应用: Mathew 等人 (1996) 和 Reinmuth 等人 (1996) 的工作证明了双环[2.2.1]庚-5-烯-2-甲酰胺在 Pd(II) 催化的均聚和共聚中的用途,产生了具有官能团的脂环聚烯烃。这些发现对于开发具有特定性质的新材料具有重要意义 (Mathew 等人,1996); (Reinmuth 等人,1996)。

光反应性和光学应用: Griesser 等人 (2009) 研究了聚(N,N'-二苯基-双环[2.2.1]庚-5-烯-2,3-二甲酰胺),发现紫外线照射显著增加了聚合物的折射率,使其适用于光波导等光学应用。该研究突出了双环[2.2.1]庚-5-烯-2-甲酰胺在光反应性聚合物中的潜力 (Griesser 等人,2009)。

安全和危害

作用机制

Target of Action

5-Norbornene-2-carboxamide derivatives have been found to have affinities to the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes .

Mode of Action

The compound interacts with its targets, the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors, leading to changes in the serotonergic system .

Biochemical Pathways

The compound’s interaction with the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors affects the serotonergic system, which is involved in numerous biochemical pathways. These pathways play a crucial role in mood regulation, cognition, learning, and memory

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s LogP values suggest moderate lipophilicity, which could impact its distribution within the body .

Result of Action

Its interaction with the 5-ht 1a, 5-ht 2a, and 5-ht 2c receptors suggests that it could have effects on mood, cognition, learning, and memory .

属性

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00915185 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95-17-0, 51757-82-5, 51757-85-8 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornene-5-exo-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornene-5-endo-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Norbornene-5-endo-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Norbornene-5-exo-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

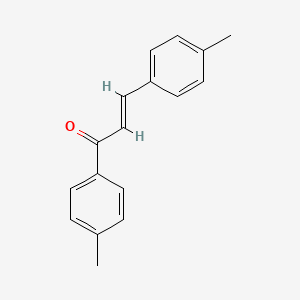

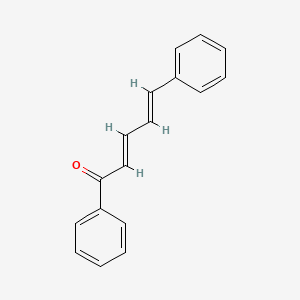

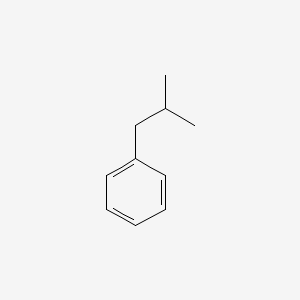

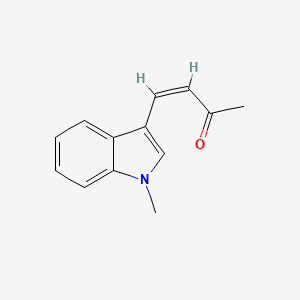

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives influence their interaction with serotonin receptors?

A1: Research indicates that incorporating specific structural elements into Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives significantly impacts their affinity and selectivity for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C subtypes []. A study focusing on a series of these derivatives discovered that combining a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine moiety led to compounds exhibiting high affinity and specificity for these receptors []. The study highlights the importance of careful substituent selection within the Bicyclo[2.2.1]hept-5-ene-2-carboxamide scaffold for optimizing interactions with serotonin receptors and achieving desired pharmacological profiles.

Q2: Can Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives be utilized in material science applications?

A2: Yes, Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives, specifically Norborn-5-en-2-ylmethylamine (a derivative), have been successfully employed in developing porous monolithic polymeric supports for ligand-free metal catalysis []. These supports, synthesized through ring-opening metathesis polymerization, utilize the reactive Norbornene moiety for further functionalization []. This approach facilitates the immobilization of metal catalysts within the porous structure, enabling efficient and selective catalytic reactions.

Q3: Have any computational studies been conducted to understand the interaction of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives with their biological targets?

A3: Yes, molecular docking studies have been performed to understand the interaction of Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives with serotonin receptors []. These computational studies aim to rationalize the observed pharmacological activities and provide insights into the binding modes and crucial interactions between these derivatives and their target receptors []. Such information is invaluable for further structural optimization and the design of novel compounds with enhanced properties.

Q4: What is the significance of the amide group in Bicyclo[2.2.1]hept-5-ene-2-carboxamide in the context of self-assembly?

A4: Research indicates that the amide group in Bicyclo[2.2.1]hept-5-ene-2-carboxamide plays a crucial role in directing the self-assembly of these molecules [, ]. The specific substituents attached to the nitrogen atom of the amide group significantly influence the resulting supramolecular structures formed through hydrogen bonding and other non-covalent interactions [, ]. This self-assembly behavior holds potential for developing novel materials with tailored properties based on Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Chloro-2-(4-chlorophenoxy)phenyl]azanium;hydrogen sulfate](/img/structure/B7766745.png)